1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one
Overview
Description
1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a derivative of acetophenone, featuring an ethyl group attached to the benzene ring and a morpholine moiety linked to the ethanone group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-ethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products Formed:
Oxidation: The major product of oxidation is 4-ethylbenzoic acid.
Reduction: The reduction product is 1-(4-ethylphenyl)-2-(morpholin-4-yl)ethanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one is structurally similar to other acetophenone derivatives, such as 4'-methylacetophenone and 4'-chloroacetophenone. its unique morpholine group and ethyl substituent contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other acetophenone derivatives may not be suitable.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-12-3-5-13(6-4-12)14(16)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVPBLUSZIVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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